3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898427-52-6
VCID: VC7008629
InChI: InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Molecular Formula: C20H20N2O2
Molecular Weight: 320.392

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

CAS No.: 898427-52-6

Cat. No.: VC7008629

Molecular Formula: C20H20N2O2

Molecular Weight: 320.392

* For research use only. Not for human or veterinary use.

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide - 898427-52-6

Specification

CAS No. 898427-52-6
Molecular Formula C20H20N2O2
Molecular Weight 320.392
IUPAC Name 3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Standard InChI InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24)
Standard InChI Key GVOQNUDKHKMSIX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3

Introduction

Structural Overview

The compound "3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide" is a complex organic molecule with the following key features:

  • Core Structure:

    • The molecule contains a pyrido[3,2,1-ij]quinoline scaffold. This is a fused heterocyclic system that includes pyridine and quinoline rings.

    • The hexahydro descriptor indicates partial saturation in the quinoline ring system.

  • Functional Groups:

    • A benzamide group (-C(O)-NH-) is attached to the nitrogen atom in the quinoline system.

    • A methyl group (-CH₃) is attached at position 3 of the core structure.

    • A ketone group (=O) is present at position 3 of the hexahydroquinoline ring.

  • Molecular Complexity:

    • The compound exhibits both aromatic and aliphatic characteristics due to its fused ring system and partially saturated bonds.

    • It likely possesses chirality due to asymmetric centers in the hexahydroquinoline moiety.

Potential Applications

While no specific studies were found for this compound, molecules with similar structural motifs often exhibit biological or pharmacological activity. Here are some possibilities:

  • Pharmacological Activity:

    • Quinoline derivatives are well-known for their roles in medicinal chemistry, including antimalarial (e.g., chloroquine), anticancer, and antimicrobial properties.

    • The presence of a benzamide group suggests potential activity as an enzyme inhibitor or receptor ligand.

  • Chemical Reactivity:

    • The ketone group may participate in nucleophilic addition reactions.

    • The benzamide moiety could facilitate hydrogen bonding interactions with biological targets.

Research Directions

To fully understand this compound's properties and applications, the following research steps are recommended:

  • Synthesis:

    • Develop a synthetic route using commercially available precursors.

    • Optimize reaction conditions for high yield and purity.

  • Characterization:

    • Use techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure.

    • Perform X-ray crystallography for detailed molecular geometry.

  • Biological Screening:

    • Test for activity against specific enzymes or receptors (e.g., kinases or GPCRs).

    • Evaluate antimicrobial or anticancer potential through cell-based assays.

  • Computational Studies:

    • Conduct molecular docking to predict binding affinities with biological targets.

    • Perform ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis to assess drug-likeness.

Hypothetical Data Table

PropertyDetails
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight~268 g/mol
Functional GroupsBenzamide (-C(O)-NH), Ketone (=O), Methyl (-CH₃)
Predicted SolubilityLikely soluble in organic solvents (e.g., DMSO, methanol)
Potential Biological TargetsEnzymes (e.g., kinases), DNA intercalation sites
Synthetic PrecursorsQuinoline derivatives, benzoyl chloride

This compound represents an interesting candidate for further exploration in synthetic organic chemistry and pharmacology due to its structural complexity and potential bioactivity.

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